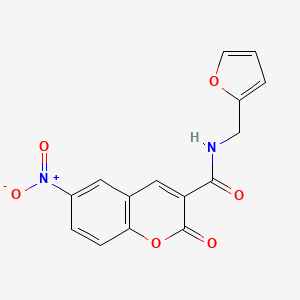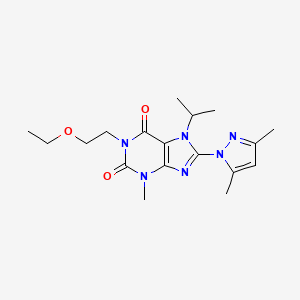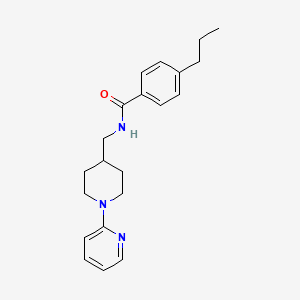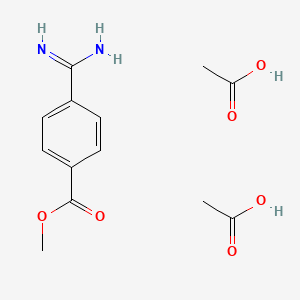![molecular formula C18H18BrClN2O2 B2581712 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol CAS No. 890603-01-7](/img/structure/B2581712.png)
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol is a useful research compound. Its molecular formula is C18H18BrClN2O2 and its molecular weight is 409.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
Research has demonstrated the effectiveness of pyrazole derivatives as antifungal agents against various pathogens. The study by Kaddouri et al. (2022) focused on compounds with a pyrazole moiety, including a specific mention of structures similar to the chemical , for their antifungal activities against Fusarium oxysporum, the causative agent of Bayoud disease in date palms. This review highlights the significance of structure–activity relationships for developing antifungal pharmacophores, indicating the potential of such compounds in agricultural and pharmaceutical applications (Kaddouri et al., 2022).
Role in Medicinal Chemistry
Pyrazole derivatives, as discussed by Dar and Shamsuzzaman (2015), are crucial pharmacophores in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This review elaborates on the synthetic methodologies for pyrazole heterocycles and their applications, underlining the compound's relevance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact and Toxicology
The study by Mennear and Lee (1994) on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) indirectly touches upon the environmental and health implications of brominated and chlorinated compounds, such as the one . Although not directly about the specific compound, this research provides insight into the potential toxicological effects of related structures, indicating the importance of understanding the environmental fate and impact of such chemicals (Mennear & Lee, 1994).
Energetic Materials Development
The exploration of pyrazole-based compounds in the field of energetic materials is highlighted by Yongjin and Shuhong (2019). Their review of azine energetic compounds, including pyrazole derivatives, discusses the synthesis, properties, and applications of these compounds in propellants and explosives. This research underscores the potential of such compounds to enhance the performance and reduce the sensitivity of energetic materials, showcasing the versatility of pyrazole derivatives beyond their biological activities (Yongjin & Shuhong, 2019).
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(1-chloronaphthalen-2-yl)oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-11-17(19)12(2)22(21-11)9-14(23)10-24-16-8-7-13-5-3-4-6-15(13)18(16)20/h3-8,14,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPULACBUISEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)
![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)

![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)
![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)